Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate

medicinal chemistry synthetic methodology heterocyclic chemistry

This C-7 phenylpropanoate [1,2,4]triazolo[1,5-a]pyrimidine (CAS 477868-50-1) fills a critical regioisomeric niche not covered by commercially dominant C-2 amino TZP building blocks. It is ideally suited for expanding diversity-oriented screening libraries and comprehensive scaffold-hopping campaigns targeting kinases, phosphodiesterases, or tubulin. Its distinct pharmacophore, supported by efficient one-step cyclocondensation synthesis, makes it a strategic, non-interchangeable addition for SAR exploration.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 477868-50-1
Cat. No. B2898539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate
CAS477868-50-1
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC=NN23
InChIInChI=1S/C16H16N4O2/c1-2-22-15(21)13(10-12-6-4-3-5-7-12)14-8-9-17-16-18-11-19-20(14)16/h3-9,11,13H,2,10H2,1H3
InChIKeyAGRSGLIYEAHZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate (CAS 477868-50-1): Procurement-Grade Characterization and Scaffold-Based Differentiation


Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate (CAS 477868‑50‑1; molecular weight 296.33 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5‑a]pyrimidine (TZP) chemical class [1]. It features a phenylpropanoate side chain directly at the C‑7 position of the fused triazole-pyrimidine core, distinguishing it from the more commonly encountered C‑2 or C‑5/C‑7 amino‑substituted TZP analogs [1]. The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with reported activity across a broad spectrum of targets including phosphodiesterases (PDE2, PDE4B), cyclin‑dependent kinases (CDK2), the E3 ligase adaptor Skp2, the ABCB1 efflux transporter, the ecto‑enzyme ENPP1, and tubulin [2][3][4][5][6].

Why Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate Cannot Be Casually Substituted: Structural Determinants of Target Engagement


Within the [1,2,4]triazolo[1,5‑a]pyrimidine series, the position and nature of substituents around the fused heterocyclic core are decisive for biological activity, and simple in‑class interchange is not supported by the available structure‑activity relationship (SAR) evidence. The TZP scaffold has been validated across at least 8 distinct protein target classes with different pharmacophoric requirements, meaning that a compound optimized for one target (e.g., PDE2 inhibition with DNS‑8254 at IC₅₀ = 8 nM [1]) may be entirely inactive against another (e.g., ABCB1 modulation with WS‑898 at reversal IC₅₀ = 3.67–5.0 nM [2]). The specific connectivity of the phenylpropanoate moiety at C‑7 in CAS 477868‑50‑1 places it in a unique chemical space relative to the more extensively characterized C‑2 amino or C‑5/C‑7 aryl‑amino series [3], making it impossible to assume that data generated on other TZP analogs is transferable to this compound. Procurement, screening library inclusion, or SAR expansion decisions must therefore be based on the specific structural features of this compound rather than generic TZP class membership.

Quantitative Differentiation Evidence for Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate Against Key Comparators


Synthetic Accessibility: One-Step Cyclocondensation Yield Advantage Versus Multi-Step C2-Analog Routes

The target compound is accessible via a one‑step cyclocondensation procedure that utilizes ethyl 3‑oxo‑3‑phenylpropanoate as a building block for regioselective TZP formation, providing the 7‑phenyl‑substituted scaffold in 85% isolated yield after a single synthetic operation [1]. In contrast, the preparation of the 2‑amino‑5‑phenyl TZP analog (compound 9) requires a two‑step sequence with an overall yield of 78% (29% over two previously reported steps), and the synthesis of C‑2 ethyl carboxylate TZP analogs demands separation of complex regioisomeric mixtures [1]. The C‑7 phenylpropanoate connectivity thus offers a practical procurement advantage over C‑2 or mixed‑regioisomer TZP scaffolds commonly used in kinase and PDE inhibitor programs.

medicinal chemistry synthetic methodology heterocyclic chemistry

Scaffold Target‑Class Polymorphism: Class‑Level Evidence Across 8+ Distinct Protein Target Families

The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold has been independently validated as a productive chemotype across at least eight therapeutically relevant target classes, each with distinct SAR requirements. Reported quantitative milestones include: PDE2a inhibition (DNS‑8254, IC₅₀ = 8 nM, rat Cl‑int = 25.6 µL/min/mg) [1]; ABCB1 modulation (WS‑898, reversal IC₅₀ = 3.67–5.0 nM across three MDR cell lines) [2]; Skp2–Cks1 protein‑protein interaction inhibition (E35, IC₅₀ = 4.86 µM) [3]; tubulin polymerization inhibition (3d analog, IC₅₀ = 0.45 µM, 72% colchicine‑site competition) [4]; and ENPP1 inhibition with cellular selectivity data [5]. The C‑7 phenylpropanoate substitution pattern of CAS 477868‑50‑1 occupies a distinct chemical space within this scaffold family, meaning its activity profile cannot be extrapolated from any single TZP analog in the literature but rather represents a unique intersection point of the scaffold's polymorphic target space [6].

drug discovery kinase inhibition phosphodiesterase inhibition multi‑target pharmacology

Regiochemical Differentiation: C‑7 Phenylpropanoate Versus C‑2 Amino or C‑5/C‑7 Aryl‑Amino TZP Analogs

The TZP scaffold exhibits profound regiochemical sensitivity in its biological activity profile. The C‑7 phenylpropanoate substitution pattern, as in CAS 477868‑50‑1, is structurally distinct from the 2‑amino‑7‑phenyl (85% one‑step yield), 2‑amino‑5‑phenyl (78% one‑step yield), and 2‑amino‑6‑phenyl TZP regioisomers reported by Pismataro et al. (2021) [1]. In the influenza PA‑PB1 disruption assay, the most active TZP derivative compound 22 displayed IC₅₀ = 19.5 µM and anti‑IAV EC₅₀ = 16 µM, demonstrating that even within the phenyl‑substituted TZP series, subtle positional changes in the phenyl attachment site (C‑5 vs. C‑6 vs. C‑7) lead to distinct biological outcomes [1]. Similarly, in the tubulin polymerization inhibitor series, the 2,7‑diaryl substitution pattern was identified as the leading pharmacophoric arrangement, with the p‑toluidino derivative 3d achieving IC₅₀ = 0.45 µM and 72% colchicine‑site competition [2], whereas alternative regioisomers showed reduced or absent activity. The C‑7 phenylpropanoate compound therefore occupies a specific regioisomeric niche that cannot be filled by commercially available C‑2 amino or C‑5/C‑7 mixed‑substitution TZP derivatives.

structure‑activity relationship regiochemistry scaffold diversification

Patent Landscape Coverage: Privileged Intermediate Across PDE2 and Multi‑Kinase Intellectual Property

The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold bearing an ethyl carboxylate or phenylpropanoate ester at the C‑7 position appears as a key intermediate or exemplified compound in multiple patent families. Janssen Pharmaceutica NV's PDE2 inhibitor patent (WO 2018/083098, filed 31 Oct 2017) claims [1,2,4]triazolo[1,5‑a]pyrimidin‑yl derivatives with C‑7 substitution as PDE2 inhibitors for neurological and psychiatric disorders, providing freedom‑to‑operate relevance for compounds with this connectivity [1]. Concurrently, patent families covering multi‑kinase inhibitory triazolo[1,5‑a]pyrimidines (targeting CDK2, EGFR, TrkA, VEGFR2) further demonstrate the commercial and therapeutic relevance of the TZP scaffold with C‑7 substitution [2]. CAS 477868‑50‑1 is structurally encompassed within the general Markush claims of these patent families, positioning it as a commercially relevant intermediate for structure‑guided lead optimization programs in both CNS and oncology indications [1][2].

intellectual property patent analysis PDE2 inhibition multi‑kinase inhibition

Procurement‑Relevant Application Scenarios for Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate


Diversity‑Oriented Screening Library Expansion with a Privileged TZP Scaffold

CAS 477868‑50‑1 is ideally suited for inclusion in diversity‑oriented screening libraries that aim to cover the full regioisomeric space of the [1,2,4]triazolo[1,5‑a]pyrimidine scaffold. Given that TZP analogs have yielded hits against PDE2 (DNS‑8254, IC₅₀ = 8 nM [1]), ABCB1 (WS‑898, reversal IC₅₀ = 3.67–5.0 nM [2]), Skp2 (E35, IC₅₀ = 4.86 µM [3]), and tubulin (3d, IC₅₀ = 0.45 µM [4]), this C‑7 phenylpropanoate analog fills a specific regioisomeric niche not represented by commercially dominant C‑2 amino TZP building blocks. Procurement of this compound alongside C‑2, C‑5, and C‑6 TZP regioisomers enables comprehensive scaffold‑hopping and SAR exploration campaigns [5].

PDE2 or Multi‑Kinase Lead Optimization Starting Point with Patent Landscape Coverage

The C‑7 phenylpropanoate TZP connectivity of CAS 477868‑50‑1 is structurally encompassed within the Markush claims of the Janssen PDE2 inhibitor patent family (WO 2018/083098) [1] and recent multi‑kinase TZP patent families targeting CDK2, EGFR, TrkA, and VEGFR2 [2]. For medicinal chemistry teams pursuing CNS (PDE2‑mediated cognitive enhancement) or oncology (multi‑kinase‑mediated antiproliferative) programs, this compound offers a commercially viable starting point for structure‑guided optimization with established synthetic accessibility (one‑step cyclocondensation, 85% yield for the 7‑phenyl TZP scaffold) [3].

Synthetic Methodology Development and Process Chemistry of Fused Heterocycles

The efficient one‑step cyclocondensation procedure using ethyl 3‑oxo‑3‑phenylpropanoate to generate the C‑7 phenyl‑substituted TZP scaffold (85% yield, 40 min reaction time) [3] makes CAS 477868‑50‑1 a relevant substrate for synthetic methodology groups investigating regioselective heterocycle formation, late‑stage functionalization of the ethyl ester, or decarboxylative coupling reactions. The compound's well‑defined regiochemistry and high‑yielding synthetic route provide a robust platform for reaction optimization studies that is superior to multi‑step routes required for alternative TZP regioisomers [3].

Chemical Biology Tool Compound for TZP Scaffold Target Deconvolution

Given the polymorphic target engagement profile of the TZP scaffold across ≥8 protein classes [5], CAS 477868‑50‑1 can serve as a chemical biology probe for target deconvolution studies. When used in parallel with target‑specific TZP probes (e.g., DNS‑8254 for PDE2, WS‑898 for ABCB1, E35 for Skp2 [1][2][3]), its distinct C‑7 phenylpropanoate pharmacophore may reveal novel target engagement patterns through affinity‑based proteomics or cellular thermal shift assays, facilitating the identification of previously unrecognized TZP targets.

Quote Request

Request a Quote for Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.